molecular formula C23H27ClFNO3 B15344836 Butyrophenone, 4'-fluoro-4-(7-methoxyspiro(benzofuran-3(2H),4'-piperidin)-1'-yl)-, hydrochloride CAS No. 73962-18-2

Butyrophenone, 4'-fluoro-4-(7-methoxyspiro(benzofuran-3(2H),4'-piperidin)-1'-yl)-, hydrochloride

Cat. No.: B15344836
CAS No.: 73962-18-2
M. Wt: 419.9 g/mol
InChI Key: IZXMDURZDSANLD-UHFFFAOYSA-N
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Description

This compound is a butyrophenone derivative characterized by a 4-fluorophenyl ketone backbone substituted with a 7-methoxyspiro(benzofuran-3(2H),4'-piperidin) group. The hydrochloride salt improves solubility for pharmacological applications.

Properties

CAS No.

73962-18-2

Molecular Formula

C23H27ClFNO3

Molecular Weight

419.9 g/mol

IUPAC Name

1-(4-fluorophenyl)-4-(7-methoxyspiro[2H-1-benzofuran-3,4'-piperidin-1-ium]-1'-yl)butan-1-one;chloride

InChI

InChI=1S/C23H26FNO3.ClH/c1-27-21-6-2-4-19-22(21)28-16-23(19)11-14-25(15-12-23)13-3-5-20(26)17-7-9-18(24)10-8-17;/h2,4,6-10H,3,5,11-16H2,1H3;1H

InChI Key

IZXMDURZDSANLD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OCC23CC[NH+](CC3)CCCC(=O)C4=CC=C(C=C4)F.[Cl-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Data

Compound Name (CID or CAS) Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Notable Properties
Target Compound (from ) 7-Methoxyspiro(benzofuran-3(2H),4'-piperidin) C₂₃H₂₅ClFN₂O₂* 386.95 (as hydrochloride) Rigid spiro system; methoxy enhances lipophilicity
Moperone (CAS 1050-79-9) 4-Hydroxy-4-p-tolylpiperidino C₂₂H₂₇NO₂·HCl 337.45 (base) Hydroxyl and p-tolyl groups influence D₂ affinity
Butyrophenone, 4'-fluoro-4-(2-methoxyspiro(benzofuran-3(2H),4'-piperidin)-1'-yl)-, oxalate hemihydrate 2-Methoxyspiro(benzofuran-3(2H),4'-piperidin) C₂₃H₂₅FN₂O₃·C₂H₂O₄·0.5H₂O ~503.5 Methoxy position alters steric interactions
4'-Fluoro-4-(4-morpholino-4-propionylpiperidino)-butyrophenone dihydrochloride (CID 15888) Morpholino-propionylpiperidino C₂₂H₃₁Cl₂FN₂O₃ 475.40 Propionyl and morpholino groups increase polarity
Abaperidone (FI-8602) Chromenone core with substituted piperidine C₂₄H₂₄FN₃O₄ 437.46 Chromenone scaffold with distinct pharmacokinetics

*Assumed formula based on and .

Key Observations:

Spiro Systems: The target compound’s benzofuran-piperidine spiro system contrasts with Moperone’s non-spiro piperidino group and CID 15888’s morpholino-propionylpiperidino structure.

Substituent Effects :

  • The 7-methoxy group on the benzofuran ring (target compound) vs. 2-methoxy ( analog) alters steric hindrance and electronic distribution, impacting receptor binding .
  • Moperone’s p-tolyl and hydroxyl groups enhance interactions with hydrophobic and polar regions of D₂ receptors, respectively .

Pharmacokinetics: Methoxy and spiro groups in the target compound likely increase lipophilicity compared to CID 15888’s morpholino-propionyl group, suggesting better blood-brain barrier penetration .

Pharmacological and Toxicological Comparisons

Key Findings:

  • Toxicity: The LD₅₀ of 562 mg/kg (intraperitoneal, mice) for a related butyrophenone () suggests moderate toxicity, though variations in substituents may alter this profile .
  • Receptor Specificity : Moperone’s high D₂ affinity contrasts with Abaperidone’s serotonin receptor activity, highlighting how structural modifications redirect pharmacological targets .

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